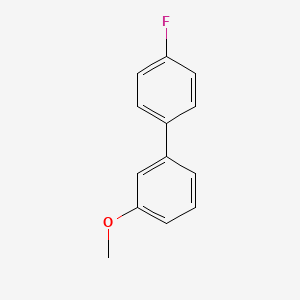

4-Fluoro-3'-methoxybiphenyl

Description

Overview of Biphenyl (B1667301) Scaffolds in Chemical Research

The biphenyl moiety is a privileged structure in chemistry, valued for its rigidity, planarity, and synthetic accessibility. arabjchem.org It serves as a foundational component in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netplos.org

The journey into biphenyl chemistry began over a century and a half ago, with early synthetic efforts dating back to 1855. rsc.org Key historical developments include the Wurtz-Fittig reaction, which involved the coupling of aryl halides, and the Ullmann reaction, discovered in 1901, which utilized a copper catalyst for the synthesis of biphenyls from iodobenzene. arabjchem.orgrsc.org These foundational methods paved the way for more advanced and versatile cross-coupling reactions like the Suzuki-Miyaura, Stille, and Negishi couplings, which have become indispensable tools for constructing complex biphenyl derivatives with high precision and efficiency. rsc.org Initially, the industrial application of biphenyls was dominated by polychlorinated biphenyls (PCBs), used as heat transfer fluids and dielectrics. arabjchem.orgplos.org However, with growing concerns over their environmental impact, research shifted towards the synthesis of biphenyls with specific functionalities for applications in medicine and materials science. arabjchem.orgresearchgate.net Today, biphenyl derivatives are integral to the creation of liquid crystals, fluorescent layers in Organic Light-Emitting Diodes (OLEDs), and a wide range of pharmacologically active molecules. arabjchem.orgplos.org

The introduction of fluorine and methoxy (B1213986) groups onto a biphenyl scaffold profoundly alters its physicochemical properties, a strategy widely employed in drug design and materials science.

Fluorine: As the most electronegative element, fluorine's incorporation can significantly impact a molecule's electronic distribution, pKa, and dipole moment. tandfonline.com In medicinal chemistry, fluorination is a common strategy to enhance metabolic stability due to the strength of the carbon-fluorine bond. tandfonline.comnih.gov It can also increase lipophilicity, which may improve membrane permeation and cell penetration. tandfonline.comsmolecule.com The presence of fluorine can lead to altered biological activity and, in some cases, increased binding affinity to target proteins. tandfonline.com

Methoxy Group: The methoxy group (-OCH₃) is a non-lipophilic substituent that can serve as a "scout" for exploring protein pockets during drug development. tandfonline.com Its introduction can potentially improve potency without increasing lipophilicity, thereby enhancing the lipophilic ligand efficiency (LLE). tandfonline.com The methoxy group is an electron-donating group that can influence the electronic properties of the aromatic system through resonance. It also has the potential to form hydrogen bonds, contributing to binding interactions. However, it can be susceptible to metabolic oxidation, a factor that needs consideration in drug design. tandfonline.com The position of the methoxy group on the biphenyl ring can also affect the thermodynamics of reactions like hydrogenation. mdpi.com

| Substituent | Key Effects on Biphenyl Properties | Common Applications |

| Fluorine | Increases metabolic stability, enhances lipophilicity, alters electronic properties, can improve binding affinity. tandfonline.comnih.gov | Medicinal Chemistry (drug design), Materials Science (liquid crystals). tandfonline.comnih.gov |

| Methoxy | Influences electronic properties (electron-donating), can improve potency and solubility, potential for hydrogen bonding, non-lipophilic. tandfonline.com | Medicinal Chemistry (drug discovery), Materials Science (OLEDs). tandfonline.comroyalsocietypublishing.org |

Academic Relevance of 4-Fluoro-3'-methoxybiphenyl in Contemporary Chemical Sciences

This compound, with its specific substitution pattern, is a compound of interest at the intersection of several chemical disciplines. The combination of a fluorine atom at the 4-position and a methoxy group at the 3'-position creates a molecule with a unique set of properties that are actively being explored.

In the realm of organic synthesis, this compound serves as a valuable building block for the construction of more complex molecular architectures. Its synthesis can be achieved through established cross-coupling methodologies, such as the Suzuki-Miyaura coupling, which allows for the precise connection of the two substituted phenyl rings. The presence of the fluoro and methoxy groups offers distinct reactive handles for further functionalization. For instance, related structures like 3'-fluoro-4'-methoxy-4-acetylbiphenyl (B3079233) have been synthesized, indicating that the core biphenyl structure can be readily elaborated upon. prepchem.com The compound can act as an intermediate in multi-step synthetic sequences leading to larger, more intricate molecules with potential applications in other scientific fields. smolecule.com

The structural motifs present in this compound are of considerable interest in medicinal chemistry. Biphenyl derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netderpharmachemica.com The fluorine atom can enhance metabolic stability and improve pharmacokinetics, while the methoxy group can modulate binding to biological targets. nih.govtandfonline.com For example, derivatives of 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazole have been synthesized and investigated for their potential biological activities. iucr.org Furthermore, compounds incorporating a 3-fluoro-3'-methoxybiphenyl (B1608219) fragment have been explored in the context of drug discovery, highlighting the relevance of this specific substitution pattern. drugbank.com The unique combination of substituents in this compound makes it an attractive scaffold for the design of novel therapeutic agents.

| Research Area | Compound/Derivative | Reported Significance/Activity | Reference |

| Anticancer | 3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted) arabjchem.orgCurrent time information in Bangalore, IN.ontosight.ai-triazolo[3,4-b] arabjchem.orgCurrent time information in Bangalore, IN.-thiadiazole | Showed cytotoxic effects against various cancer cell lines. | derpharmachemica.com |

| Antibacterial | 3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted) arabjchem.orgCurrent time information in Bangalore, IN.ontosight.ai-triazolo[3,4-b] arabjchem.orgCurrent time information in Bangalore, IN.-thiadiazole | Exhibited activity against several bacterial strains. | derpharmachemica.com |

| Bioactive Compounds | 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine | A derivative of 1,3,4-oxadiazole (B1194373) with potential uses in medicine and agriculture. | iucr.org |

In materials science, the biphenyl unit is a key component in the design of liquid crystals and organic light-emitting diodes (OLEDs) due to its rigid structure. arabjchem.orgplos.org The incorporation of fluorine and methoxy groups can fine-tune the electronic and optical properties of these materials. Fluorine substitution, for example, is known to alter the dielectric anisotropy and viscosity of liquid crystals. nih.gov Methoxy groups can influence the charge transport properties and emission characteristics of materials used in OLEDs. royalsocietypublishing.org While direct research on this compound in materials applications is not extensively documented, the properties of similarly substituted biphenyls suggest its potential as a component in the development of novel functional materials with tailored optoelectronic characteristics. smolecule.comroyalsocietypublishing.orgevitachem.com

Structural Analysis of Substituted Biphenyls: Conformational Dynamics and Isomerism

The structural analysis of substituted biphenyls reveals fascinating aspects of their three-dimensional nature, primarily governed by the rotation around the central single bond connecting the two phenyl rings. This rotation is not entirely free and is influenced by the nature and position of the substituents on the rings.

Conformational Dynamics

In its ground state, the biphenyl molecule is not planar. The two phenyl rings are twisted with respect to each other due to steric hindrance between the ortho-hydrogen atoms. libretexts.orgacs.org This twisting results in a dihedral angle of approximately 45° in the gas phase. libretexts.orgacs.org The rotation around the central C-C bond allows for the interconversion between different conformational isomers.

The presence of substituents on the phenyl rings significantly impacts these conformational dynamics. The size and position of the substituents can either increase or decrease the rotational barrier. For instance, bulky groups at the ortho positions increase steric hindrance, making the planar conformation less favorable and raising the energy barrier for rotation. libretexts.orgpharmaguideline.com Molecular dynamics simulations have been employed to study the influence of solvents on the conformation of substituted biphenyls, showing that the solvent can affect the dihedral angle and the volume of the solute molecule. tandfonline.comtandfonline.com

Studies using techniques like time-resolved resonance Raman spectroscopy have shown that even in radical anions, the structure of substituted biphenyls can be twisted, with the degree of twisting influenced by the electronic properties of the substituents. acs.orgnih.gov

Isomerism

A key feature of certain substituted biphenyls is the phenomenon of atropisomerism . This is a type of stereoisomerism that arises from restricted rotation around a single bond, leading to the existence of stable, isolable rotational isomers (rotamers). pharmaguideline.comwikipedia.org For atropisomerism to occur in biphenyls, the rotation around the central bond must be sufficiently hindered, typically by the presence of large substituents in the ortho positions of both rings. libretexts.orgpharmaguideline.com If the barrier to rotation is high enough, the enantiomeric conformers can be resolved. libretexts.orgpharmaguideline.com

This axial chirality is a distinct feature of many substituted biphenyls and is not dependent on a traditional chiral center. pharmaguideline.compearson.com The stability of these atropisomers is temperature-dependent; as the temperature increases, the isomers may gain enough thermal energy to overcome the rotational barrier and racemize. govtgirlsekbalpur.com

The specific substitution pattern in This compound , with a fluorine at the 4-position and a methoxy group at the 3'-position, does not introduce the significant steric hindrance at the ortho positions that is typically required for room-temperature atropisomerism. Therefore, while it will exhibit conformational preferences due to the electronic and minor steric influences of its substituents, it is not expected to form stable, isolable atropisomers under normal conditions.

Data on Substituted Biphenyls

| Compound Class | Key Structural Feature | Significance | Research Findings |

| Ortho-substituted biphenyls | Substituents at positions 2, 2', 6, or 6' | High rotational barrier, potential for atropisomerism. libretexts.orgpharmaguideline.com | The size of ortho substituents directly impacts the ease of rotation and the stability of atropisomers. libretexts.org |

| Para-substituted biphenyls | Substituents at positions 4 or 4' | Influences electronic properties and intermolecular interactions. | Studies have shown that para-substituents affect the electronic structure of the biphenyl system. acs.orgnih.gov |

| Polychlorinated biphenyls (PCBs) | Multiple chlorine substituents | Environmental and toxicological importance. | The pattern of chlorination influences their conformational mobility and toxicological properties. nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(3-methoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWJYUQVXOJBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374590 | |

| Record name | 1-fluoro-4-(3-methoxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10540-43-9 | |

| Record name | 1-fluoro-4-(3-methoxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Development for 4 Fluoro 3 Methoxybiphenyl and Analogues

Cross-Coupling Reactions for Biphenyl (B1667301) Formation

Transition-metal-catalyzed cross-coupling reactions are the cornerstone for the synthesis of biphenyls. sigmaaldrich.com These reactions involve the coupling of two different organic fragments with the aid of a transition metal catalyst, most commonly palladium. mdpi.com The high reactivity and regioselectivity of these reactions, along with their broad applicability to a diverse range of reactants, make them indispensable in modern organic synthesis. whiterose.ac.uk

The Suzuki-Miyaura cross-coupling reaction is arguably the most widely used method for the formation of C-C bonds to create biaryl compounds, conjugated dienes, and styrenes. ethz.chlibretexts.org This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. yonedalabs.com The synthesis of fluorinated biphenyls, such as 4-fluoro-3'-methoxybiphenyl, can be achieved by reacting an aryl halide with a fluorinated boronic acid in the presence of a palladium catalyst complex. rsc.orgnih.gov

For instance, the reaction of a brominated fluorobenzene (B45895) derivative with a methoxy-substituted aryl boronic acid under palladium catalysis is a common strategy. Similarly, 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl has been synthesized in 81% yield via the Suzuki-Miyaura cross-coupling of 2-iodo-4-nitrofluorobenzene and a boronic acid using a palladium catalyst and triphenylphosphine (B44618) in refluxing dioxane. rsc.org

The choice of catalyst is crucial for the success of the Suzuki-Miyaura reaction. Palladium catalysts are the most extensively used due to their high activity and functional group tolerance. libretexts.org Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.org The active catalyst is often a Pd(0) species that is stabilized by ligands. libretexts.org Palladacycles have also been developed as thermally stable and environmentally friendly catalysts that are insensitive to air and water. libretexts.org

While palladium dominates the field, copper catalysts have also been employed for the synthesis of biphenyl derivatives. nih.gov Copper-catalyzed coupling reactions offer an alternative, often with lower cost and different reactivity profiles. researchgate.net For example, the synthesis of polysubstituted carbazoles from 2,2'-dibromo-1,1'-biphenyl and primary amines has been achieved using a copper(I) catalyst with a diamine ligand. rsc.orgresearchgate.net The mechanism is proposed to involve the formation of a copper-ligand complex, oxidative addition, nucleophilic attack, and reductive elimination. rsc.org

| Catalyst System | Precursor | Ligand Type | Key Advantages |

| Palladium | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Phosphines, N-heterocyclic carbenes (NHCs) | High activity, broad substrate scope, high functional group tolerance. libretexts.orgresearchgate.net |

| Palladacycles | Various | Often incorporated into the catalyst structure | Thermal stability, robustness, insensitivity to air and water, lower cost. libretexts.org |

| Copper | CuI, CuCl₂ | Diamines, Phenanthroline | Lower cost, alternative reactivity for specific transformations. nih.govrsc.orgrsc.org |

Ligand design plays a pivotal role in the success of Suzuki-Miyaura cross-coupling reactions, significantly influencing the catalyst's reactivity, stability, and selectivity. libretexts.org Electron-rich and sterically bulky ligands are generally preferred as they facilitate the oxidative addition step and promote reductive elimination, leading to higher turnover numbers and allowing for lower catalyst loadings. libretexts.org

Types of Ligands:

Phosphine (B1218219) Ligands: This is the most common class of ligands used in Suzuki-Miyaura couplings. libretexts.org

Monodentate Phosphine Ligands: Buchwald's dialkylbiarylphosphines are a prominent example, designed to be electron-rich and bulky. libretexts.org Other effective monodentate ligands include ferrocene-based phosphines. libretexts.org

Bidentate Phosphine Ligands: These ligands often show excellent reactivity for substrates that are challenging for monodentate ligands. libretexts.org

N-Heterocyclic Carbene (NHC) Ligands: These have emerged as powerful alternatives to phosphine ligands. researchgate.net

The choice of ligand can dramatically affect the outcome of the reaction. For instance, in the coupling of Z-alkenyl halides, the ligand on the palladium catalyst dictates the extent of Z-to-E isomerization. organic-chemistry.org Studies have shown that Pd(P(o-Tol)₃)₂ can be an optimal catalyst for retaining the Z-olefin geometry. organic-chemistry.org Furthermore, the development of chiral ligands has enabled enantioselective Suzuki-Miyaura couplings for the synthesis of axially chiral biphenyls. acs.orgresearchgate.netnih.gov Novel chiral monophosphine ligands have been designed and synthesized, demonstrating high efficiency in providing axially chiral biphenyl products in high yields and with high enantioselectivity. acs.orgnih.gov

Virtual ligand-assisted (VLA) screening has emerged as a computational tool to streamline the process of identifying optimal ligands for specific reactions, moving beyond the traditional trial-and-error approach. chemrxiv.orgrsc.org

The solvent is a critical parameter in Suzuki-Miyaura cross-coupling reactions, influencing reaction rates, selectivity, and the stability of the catalytic species. whiterose.ac.ukhes-so.ch A wide variety of solvents can be used, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), amides (DMF), and alcohols. yonedalabs.com The choice of solvent can depend on the nature of the palladium precursor; for example, less polar solvents like toluene (B28343) or dioxane are often paired with Pd(PPh₃)₄, while more polar solvents may be better suited for ionic pre-catalysts. whiterose.ac.uk

Water is often used as a co-solvent and can, in some cases, enhance the reaction performance, particularly for nitrogen-containing heterocyclic substrates. hes-so.ch The use of water is also advantageous due to its low cost, non-flammability, and non-toxic nature. hes-so.ch However, the quality of the solvent is paramount, as trace impurities can significantly poison the catalyst and decrease conversion rates. hes-so.chheia-fr.ch For instance, contaminants like 2,3-dihydrofuran (B140613) or maleic anhydride (B1165640) in THF can be detrimental even at the ppm level. hes-so.chheia-fr.ch

Reaction temperature and the choice of base are also crucial variables. researchgate.net Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH, NaOH). yonedalabs.com Optimization of these conditions is often necessary to achieve high yields, and this can be approached systematically through methods like fractional factorial design. acs.org For example, in the synthesis of polyfluorinated biphenyls, reactions may require elevated temperatures (e.g., 95°C) and long reaction times (e.g., 60 hours). researchgate.net

| Parameter | Influence on Reaction | Common Choices |

| Solvent | Affects catalyst stability, reactivity, and selectivity. whiterose.ac.ukhes-so.ch | THF, Toluene, Dioxane, DMF, Water (as co-solvent). yonedalabs.comhes-so.ch |

| Base | Essential for the transmetalation step. yonedalabs.com | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH. yonedalabs.com |

| Temperature | Influences reaction rate and can affect selectivity. researchgate.net | Room temperature to reflux, depending on substrates and catalyst. |

The synthesis of chiral biphenyl analogues, which often exhibit atropisomerism, is a significant challenge in organic synthesis. The Suzuki-Miyaura reaction has been adapted for this purpose through the development of enantioselective protocols. A key strategy involves the use of chiral ligands that can induce asymmetry during the C-C bond formation. acs.orgacs.orgcam.ac.ukresearchgate.net

Recent advancements include the use of enantiopure sulfonated SPhos (sSPhos) for the atroposelective synthesis of 2,2'-biphenols. acs.orgcam.ac.uk It is believed that noncovalent interactions involving the sulfonate group of the ligand are responsible for the high levels of asymmetric induction. acs.orgcam.ac.uk The development of novel chiral monophosphine ligands, sometimes by adding chiral side chains to existing ligands like SPhos, has also proven effective in providing axially chiral biphenyls with high enantioselectivity. acs.orgnih.gov

The stereochemical outcome of the Suzuki-Miyaura coupling is generally retentive with respect to the configuration of the substrates. libretexts.org For example, oxidative addition of alkenyl halides retains the configuration of the electrophile, and both the transmetalation and reductive elimination steps also proceed with retention of stereochemistry. libretexts.org However, the choice of ligand can sometimes influence the stereochemical outcome, leading to either retention or inversion of configuration. nih.gov

While the Suzuki-Miyaura reaction is dominant, other transition-metal-catalyzed coupling reactions are also valuable for the synthesis of biphenyls and their analogues. These include:

Stille Cross-Coupling: This reaction utilizes organotin reagents and is known for its tolerance of a wide variety of functional groups. nih.gov

Kumada Cross-Coupling: This method employs Grignard reagents (organomagnesium) or organozinc compounds and can be catalyzed by palladium, nickel, copper, iron, or cobalt. nih.gov

Negishi Cross-Coupling: Involves the use of organozinc reagents, which are coupled with organohalides in the presence of a palladium or nickel catalyst. mdpi.com

Hiyama Cross-Coupling: This reaction uses organosilicon compounds as the organometallic partner. mdpi.com

Direct C-H Arylation: This approach involves the direct coupling of a C-H bond with an aryl halide, offering a more atom-economical route. Palladium-catalyzed direct arylation has been used to synthesize polyfluoroaryl-heteroarenes. acs.org

These alternative methods provide a broader range of options for chemists to choose from, depending on the specific substrates and desired functional group compatibility.

Ligand-Free Coupling Approaches

The development of transition-metal-catalyzed cross-coupling reactions without the need for exogenous ligands simplifies reaction setups, reduces costs, and facilitates product purification. beilstein-journals.orgorganic-chemistry.org These methodologies are particularly attractive from a green chemistry and industrial perspective. beilstein-journals.orgyoutube.com

Research has demonstrated the viability of ligand-free palladium-catalyzed Suzuki-Miyaura couplings for the synthesis of substituted biphenyls. For instance, the synthesis of the isomeric 4-Fluoro-4'-methoxybiphenyl has been achieved under mild, ligand-free conditions. One representative procedure involves the reaction of an aryl halide with an arylboronic acid using a palladium catalyst like palladium(II) acetate (B1210297) in a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature. wiley-vch.de Another approach utilized Pd(TFA)₂ and Cu(OAc)₂ in water to couple phenylhydrazines, which generate the aryl partners in situ, to form the biphenyl scaffold. rsc.org

While a specific ligand-free synthesis for this compound is not detailed in the provided results, the successful synthesis of its isomers provides a strong precedent. The reaction would presumably involve the coupling of 4-fluorophenylboronic acid with 1-bromo-3-methoxybenzene or, alternatively, 3-methoxyphenylboronic acid with 1-bromo-4-fluorobenzene . ugr.esrsc.org The conditions would likely be analogous to those used for similar biphenyl syntheses.

| Catalyst System | Base | Solvent | Temperature | Reactants | Product Example | Yield | Reference |

| Pd(OAc)₂ | NaOMe | MeOH | Room Temp. | Aryl Halide, Arylboronic Acid | 4-Fluoro-4'-methoxybiphenyl | High | wiley-vch.de |

| Pd(TFA)₂ / Cu(OAc)₂ | - | Water | Room Temp. | Phenylhydrazines | 4-Fluoro-4'-methoxybiphenyl | 75% | rsc.org |

| Pd(OAc)₂ | K₃PO₄ / K₂CO₃ | Toluene/H₂O | 30 °C | Aryl Halide, Arylboronic Acid | Diaryl-trimethylpyridines | - | beilstein-journals.org |

This table presents examples of ligand-free coupling conditions for the synthesis of biphenyl analogues.

Directed Metalation Strategies in Biphenyl Synthesis

Directed metalation strategies offer powerful and regioselective methods for the functionalization of aromatic rings, which can be seamlessly integrated with cross-coupling reactions to construct complex biaryl systems. nih.govfigshare.com These methods rely on "directed metalation groups" (DMGs) that position a strong base, typically an organolithium reagent, to deprotonate a specific ortho or, in some cases, a remote position on the aromatic ring. wikipedia.orgorganic-chemistry.org This approach allows for the regioselective formation of organometallic intermediates that can be used in subsequent reactions like Suzuki-Miyaura or Negishi couplings to build the biphenyl structure. researchgate.net

Directed ortho-metalation (DoM) is a powerful tool for the regiosepecific synthesis of substituted biphenyls. nih.govfigshare.com The strategy involves an aromatic substrate bearing a directing metalation group (DMG), such as an amide, carbamate, or methoxy (B1213986) group, which complexes with an organolithium base. wikipedia.orgorganic-chemistry.org This complexation directs the base to deprotonate the proton in the position ortho to the DMG, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be converted into a more stable organometallic species (e.g., a boronic acid via reaction with a borate (B1201080) ester) and used in a subsequent cross-coupling reaction. nih.govresearchgate.net

The combined DoM/Suzuki-Miyaura cross-coupling strategy allows for the precise construction of highly substituted biphenyls that might be difficult to access otherwise. nih.govfigshare.com For example, a suitably protected aniline (B41778) or phenol (B47542) derivative can undergo DoM, followed by borylation and then a Suzuki-Miyaura coupling with an aryl halide to furnish a specific biphenyl isomer. This iterative process provides a high degree of control over the substitution pattern. nih.govfigshare.com The use of DoM is particularly advantageous for creating sterically hindered biphenyls. figshare.com

While DoM is highly effective for functionalizing the ortho position, strategies have also been developed for metalation at more distant sites, known as directed remote metalation (DreM). acs.orgcore.ac.uk In certain biphenyl systems, particularly those with a directing group at the 2-position, metalation can be guided to the 2'- or 6'-positions of the second aromatic ring. acs.org

The mechanism and regioselectivity of these reactions can be complex, often depending on the base used, the substrate, and the reaction conditions. acs.orgcore.ac.uk For instance, in N,N-dialkyl-2-biphenyl carboxamides, metalation can occur at either the ortho position (C3) or the remote position (C2'). acs.orgnih.gov The outcome can be influenced by kinetic versus thermodynamic control. The initial deprotonation may occur at the most kinetically accessible site, which can then rearrange to a more thermodynamically stable anion if not trapped by an electrophile. acs.org Recent studies have also shown that synthetically useful functional groups like nitriles can direct C-H activation at the meta position of a biaryl compound, providing a novel pathway for remote functionalization. nih.gov

The use of continuous flow chemistry for organometallic reactions, including metalations, has gained significant traction due to its ability to enhance safety, improve reaction control, and enable scalability. uni-muenchen.dersc.org Many organometallic reagents, such as organolithiums and organosodiums, are highly reactive and can pose safety risks when handled in large quantities in traditional batch reactors. nih.govuni-muenchen.de

Continuous flow systems allow for the on-demand generation and immediate consumption of these reactive intermediates in a small, well-controlled reactor volume. nih.govuni-muenchen.de This minimizes the amount of hazardous material present at any given time. Precise control over temperature, mixing, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch processes. uni-muenchen.dersc.org For instance, the preparation of organomagnesium and organosodium reagents via metalation has been successfully demonstrated in continuous flow, followed by an in-line quench with an electrophile to generate the desired product. uni-muenchen.denih.gov This approach is directly applicable to the synthesis of the functionalized aryl organometallic precursors required for building the this compound scaffold.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. dalalinstitute.commasterorganicchemistry.com In the case of This compound , the existing substituents—a fluorine atom and a methoxy group—govern the regioselectivity of subsequent electrophilic attacks. wikipedia.org

When considering an electrophilic attack on This compound , the directing effects of both substituents must be evaluated:

Ring A (Fluorinated Ring): The fluorine atom at C4 directs incoming electrophiles to the C3 and C5 positions (ortho to the fluorine). This ring is generally deactivated compared to benzene.

Ring B (Methoxylated Ring): The methoxy group at C3' is a powerful activating group and directs incoming electrophiles to the C2', C4', and C6' positions. The C4' and C6' positions are ortho to the methoxy group, and the C2' position is para. This ring is significantly more activated towards electrophilic substitution than the fluorinated ring.

Therefore, electrophilic substitution is most likely to occur on the methoxy-bearing ring at the C2', C4', or C6' positions due to its higher activation.

Friedel-Crafts acylation is a classic EAS reaction used to install an acyl group (R-C=O) onto an aromatic ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃. nih.govwikipedia.org This reaction is a reliable method for synthesizing aryl ketones. acs.orgacs.org

For This compound , the site of acylation would be predicted by the directing effects discussed previously. The methoxy-activated ring is the most probable site of reaction. Of the possible positions (C2', C4', C6'), steric hindrance from the adjacent phenyl ring might disfavor the C2' position. Therefore, acylation would be expected to occur primarily at the C4' and C6' positions, leading to the formation of 1-(4'-fluoro-2'-methoxy-[1,1'-biphenyl]-5'-yl)ethanone and 1-(4'-fluoro-2'-methoxy-[1,1'-biphenyl]-3'-yl)ethanone , respectively (assuming acylation with acetyl chloride).

Regioselectivity Control in Substitution Reactions

Controlling the position of chemical modifications (regioselectivity) in substitution reactions on a biphenyl scaffold like this compound is a significant synthetic challenge. The outcome is governed by the directing effects of the existing substituents—the fluorine atom and the methoxy group. These groups can exert conflicting influences on where new substituents will be added.

The methoxy group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. Conversely, the fluorine atom is an electron-withdrawing group via induction but can direct ortho and para due to its lone pair electrons participating in resonance. These orthogonal directing effects can complicate regiochemical outcomes. For instance, in palladium-catalyzed cross-coupling reactions, methoxy groups may strongly direct an incoming group to the para position. This competition necessitates careful selection of substrates, catalysts, and reaction conditions to achieve the desired isomer. The formation of isomeric mixtures, such as combinations of 2-fluoro-4'-methoxybiphenyl and 3-fluoro-4'-methoxybiphenyl, highlights the practical challenges in achieving high regioselectivity. rsc.org Advanced strategies, such as the use of directed metalation groups or regioselective metallation, can provide more precise control over the position of substitution. d-nb.infocanada.ca

Oxidative and Reductive Transformations of Biphenyl Precursors

The synthesis of the biphenyl core of this compound often relies on oxidative or reductive transformations of simpler aromatic precursors.

Oxidative methods are a direct approach to forming the crucial carbon-carbon bond between the two phenyl rings.

Dehydrogenative Coupling: This involves the direct coupling of two unfunctionalized arenes under oxidative conditions, representing one of the most efficient routes to biphenyls. researchgate.net

Oxidative Cyclization: Precursors like 2-arylbenzoic acids can undergo intramolecular oxidative cyclization to form biaryl lactones, which can then be further processed. pku.edu.cn

Oxidative Azolation: Unactivated biphenyls can undergo oxidative reactions to introduce heterocyclic moieties onto the aromatic rings. rsc.org

Reductive methods typically involve the coupling of functionalized precursors, where one or more groups are reduced either before, during, or after the coupling step.

Reduction of Nitroarenes: A common strategy involves using a nitro-substituted precursor. The nitro group can be reduced to an amine, which is a versatile functional handle for further reactions. researchgate.net The coupling of a nitroarene with an aryl halide under reducing conditions can directly form diarylamines. researchgate.net

Reduction of Biphenyl: The biphenyl ring system itself can be reduced under specific conditions, for example, using lithium metal in liquid ammonia, to yield tetrahydro-1,1'-biphenyl derivatives. rsc.org

Reductive Deoxygenation: Alcohols on precursor molecules can be converted into radical precursors and subsequently removed under reductive conditions, a process known as deoxygenative alkylation. acs.org

Functional Group Interconversions and Derivatization Strategies

Once the this compound scaffold is synthesized, its functional groups can be modified, or new ones can be added to create a diverse range of analogues. This process is known as functional group interconversion (FGI) and derivatization. solubilityofthings.comimperial.ac.uk

The existing methoxy and fluoro groups on the biphenyl core are key targets for modification to fine-tune the molecule's properties.

Methoxy Group Modification: The methoxy group is a common target for interconversion. It can be cleaved (demethylated) to reveal a hydroxyl (-OH) group, typically using reagents like boron tribromide (BBr₃). This transformation is significant as the resulting hydroxyl group can participate in hydrogen bonding or serve as a handle for further functionalization, such as conversion to esters or ethers. The modification of the methoxy group is a known strategy for producing structurally novel compounds. acs.org

Fluoro Group Modification: The carbon-fluorine bond is exceptionally strong, making the fluoro group generally stable and less reactive compared to other halogens. nih.gov In cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl > F, meaning that the C-F bond is the most difficult to break for oxidative addition to a metal catalyst. rsc.org Consequently, the fluoro group often remains intact during reactions targeting other sites. However, under specific conditions, such as in highly electron-deficient aromatic rings, the fluorine atom can be replaced via nucleophilic aromatic substitution (SNAr).

The aromatic rings of this compound provide a canvas for introducing a wide array of new functional groups, enhancing its utility as a building block. arabjchem.org

Common derivatization reactions include:

Halogenation: Introduction of additional halogen atoms (e.g., iodine, bromine, chlorine) can be achieved through electrophilic aromatic substitution. For example, iodination can be performed using reagents like N-iodosuccinimide or iodine with an oxidizing agent. rsc.org These new halogen substituents can then serve as handles for further cross-coupling reactions.

Chloromethylation: A chloromethyl group (-CH₂Cl) can be introduced onto the biphenyl ring using reagents like formalin and hydrochloric acid. rsc.org This group is a valuable intermediate that can be easily converted into other functionalities. rsc.org

Nitration and Amination: Nitration introduces a nitro group (-NO₂), which can subsequently be reduced to an amino group (-NH₂). The amino group is a key functional group in the synthesis of many pharmaceuticals and materials. rsc.org

Introduction of Carbonyl and Cyano Groups: A cyano group (-CN) can serve as a versatile precursor for other functionalities; it can be hydrolyzed to a carboxylic acid (-COOH) or reduced to an aminomethyl group (-CH₂NH₂).

The table below summarizes some common functionalization reactions for biphenyl scaffolds.

| Reaction Type | Reagent Example(s) | Introduced Group | Potential for Further Transformation |

| Iodination | I₂, HIO₄ | -I | Suzuki, Sonogashira, Heck coupling |

| Chloromethylation | HCHO, HCl, ZnI₂ | -CH₂Cl | Nucleophilic substitution (e.g., to -CH₂OH, -CH₂CN) |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Reduction to amine (-NH₂) |

| Amination | Pd(OAc)₂, SPhos | -NH₂ | Amide formation, diazotization |

| Acylation | Acetic Anhydride, AlCl₃ | -C(O)CH₃ | Oxidation to carboxylic acid, reduction to ethyl |

This table presents generalized reactions applicable to biphenyl systems.

Advanced Synthetic Techniques

Modern synthetic chemistry employs various technologies to improve reaction efficiency, yield, and sustainability.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. at.ua By using microwave irradiation to heat reactions, chemists can often achieve dramatic reductions in reaction times (from hours to minutes), increase product yields, and improve product purity by minimizing side reactions. at.uarsc.orgresearchgate.net

This technique has proven highly effective for the synthesis of substituted biphenyls, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. abo.finih.govdiva-portal.org The synthesis of analogues of this compound has been successfully achieved using this method. For example, microwave irradiation was employed in the Suzuki coupling of a bromo-precursor with an appropriate boronic acid to synthesize 5-(3'-Fluoro-4'-methoxybiphenyl-4-yl)-3-(3-methoxyphenyl)-1-methyl-1H-1,2,4-triazole. yu.edu.jo In another study, the synthesis of 3-(5'-fluoro-2'-methoxybiphenyl-3-yl) based triazolothiadiazoles was performed using microwave irradiation, which was noted to be rapid and provided better yields compared to conventional heating methods. derpharmachemica.comresearchgate.net

The table below highlights the advantages of microwave-assisted synthesis for preparing biphenyl analogues as reported in the literature.

| Compound Type | Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference(s) |

| Triazolothiadiazoles from a fluoro-methoxybiphenyl precursor | Cyclization | 8-10 hours | 5-10 minutes | Higher yields | derpharmachemica.com, researchgate.net |

| Amino-substituted biphenyls | Suzuki Coupling | Not specified | Shorter reaction time preferred | Not specified | rsc.org |

| 4-Aryl phenylalanines | Suzuki Coupling | Not specified | 5-10 minutes | High yields | researchgate.net |

This table illustrates the general advantages of microwave synthesis in related chemical systems.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4-Fluoro-3'-methoxybiphenyl. A combination of one- and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing definitive evidence of the compound's constitution.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group. The aromatic region would be complex, with protons on the fluoro-substituted ring and the methoxy-substituted ring exhibiting characteristic chemical shifts and coupling patterns. The three protons of the methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, 13 distinct signals are expected. The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The methoxy carbon would appear as a signal around 55 ppm. rsc.org The chemical shifts of the aromatic carbons are influenced by the electronic effects of the fluorine and methoxy substituents. rsc.org

¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom. For this compound, a single signal is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

Table 1: Expected ¹H and ¹³C NMR Data for this compound Note: This table is illustrative, based on general principles and data from similar biphenyl (B1667301) structures. Precise chemical shifts and coupling constants require experimental measurement.

| Atom | Expected ¹H Chemical Shift (ppm) & Multiplicity | Expected ¹³C Chemical Shift (ppm) |

| Methoxy (CH₃) | ~3.8 (s, 3H) | ~55 |

| Aromatic CH | 6.8 - 7.6 (m, 8H) | 110 - 165 |

| Quaternary C | - | 110 - 165 |

To decipher the complex, overlapping signals in the aromatic region of the 1D spectra, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity of protons within each of the two aromatic rings, allowing for sequential assignment of the proton signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the previously assigned proton signals from the COSY spectrum. For example, it would definitively link the singlet at ~3.8 ppm to the methoxy carbon signal at ~55 ppm.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and assessing its purity. derpharmachemica.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves to confirm the elemental composition (C₁₃H₁₁FO).

The compound is typically introduced into the mass spectrometer via Gas Chromatography (GC) or Liquid Chromatography (LC).

GC-MS: In Gas Chromatography-Mass Spectrometry, the sample is vaporized and separated on a chromatography column before entering the mass spectrometer. nih.gov This technique is excellent for volatile and thermally stable compounds. The resulting mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion, provides additional structural information.

LC-MS: Liquid Chromatography-Mass Spectrometry is used for less volatile or thermally sensitive compounds. wiley-vch.de The sample is separated via HPLC and then introduced into the mass spectrometer. rsc.orgrsc.org LC-MS is also effective for confirming molecular weight and assessing the purity of a sample by detecting any potential impurities.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Ion | Expected m/z | Information Provided |

| GC-MS (EI) | [C₁₃H₁₁FO]⁺˙ (Molecular Ion) | 202.08 | Molecular Weight, Fragmentation Pattern |

| HRMS (ESI) | [C₁₃H₁₁FO+H]⁺ (Protonated Molecule) | 203.0863 | High-Accuracy Mass, Elemental Composition |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. These include C-O stretching vibrations for the ether linkage, a C-F stretching band, aromatic C-H stretching, and aromatic C=C ring stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra, making it a useful tool for characterizing the biphenyl core.

Table 3: Characteristic Vibrational Frequencies for this compound Note: This table is illustrative, based on typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| Aromatic C-H | Stretch | 3100 - 3000 | rsc.org |

| Methoxy C-H | Stretch | 2950 - 2850 | rsc.org |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | rsc.org |

| Aryl-O | Asymmetric Stretch | 1275 - 1200 | rsc.org |

| Aryl-F | Stretch | 1250 - 1100 | - |

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction data for this compound could be located. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise molecular geometry in the solid state is not available.

Crystal Packing and Intermolecular Interactions

Without crystallographic data, a definitive analysis of the crystal packing and the specific intermolecular interactions (such as hydrogen bonds, halogen bonds, or π-π stacking) that stabilize the solid-state structure of this compound cannot be conducted.

Hirshfeld Surface Analysis and Quantitative Interpretation of Interactions

A Hirshfeld surface analysis is contingent on the availability of crystallographic information. As no crystal structure has been reported, a quantitative and qualitative assessment of intermolecular contacts through this method is not possible.

Photophysical Characterization Techniques

Detailed experimental studies on the photophysical properties of this compound are not present in the literature.

Absorption and Emission Spectroscopy

Specific absorption (UV-Vis) and emission (fluorescence) spectra, including data on absorption maxima (λmax), molar absorptivity (ε), and emission maxima (λem), have not been reported for this compound.

Polarized Emission Studies

There are no available studies on the polarized emission of this compound, which would be necessary to understand the orientation of its transition dipole moments.

Investigation of Excited State Dynamics and Exciton Behavior

Research into the excited-state dynamics, such as fluorescence lifetimes, quantum yields, and the behavior of excitons in aggregated or solid-state forms of this compound, has not been documented.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules like 4-Fluoro-3'-methoxybiphenyl.

The electronic structure of a molecule dictates its reactivity, stability, and intermolecular interactions. For this compound, the presence of an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group creates a distinct polarized electronic environment. DFT calculations can quantify these effects through the determination of frontier molecular orbitals (HOMO and LUMO) and the mapping of the molecular electrostatic potential (MEP).

While specific DFT data for this compound is not extensively published, analysis of analogous compounds provides insight. For instance, in related fluorinated and methoxy-substituted biphenyls, the fluorine atom tends to lower the energy of the molecular orbitals and reduce electron density in the ring to which it is attached. Conversely, the methoxy group donates electron density, raising the energy of the HOMO and influencing the molecule's ability to act as an electron donor. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. ajchem-a.com A smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) map visually represents the charge distribution. For a molecule like this compound, the MEP would likely show negative potential (red/yellow) around the electronegative fluorine and oxygen atoms, indicating regions susceptible to electrophilic attack, while areas with positive potential (blue) would be found elsewhere. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters for Substituted Biphenyls (Conceptual) This table is illustrative, based on typical values for similarly substituted aromatic compounds, as specific experimental or calculated data for this compound is not readily available in the cited literature.

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 eV | Indicates chemical reactivity and stability. |

The two phenyl rings in biphenyl (B1667301) derivatives are not coplanar due to steric hindrance between the ortho-hydrogens. The degree of twist is defined by the dihedral angle between the planes of the two rings. This conformation is critical for how the molecule fits into a biological receptor.

Conformational analysis using relaxed potential energy surface (PES) scans can identify the most stable conformers and the energy barriers between them. uni-muenchen.dereadthedocs.io The scan involves systematically changing the dihedral angle and calculating the energy at each step, allowing for the other parts of the molecule to relax. joaquinbarroso.com For biphenyl itself, the minimum energy conformation occurs at a dihedral angle of approximately 40-45°. In this compound, the substituents will influence this angle. The methoxy group at the 3' position is not expected to cause significant steric clash, but electronic effects could slightly alter the preferred conformation. Studies on other biphenyl derivatives show that ortho-substitution dramatically increases the dihedral angle and the rotational barrier. nih.govnih.gov

Table 2: Typical Dihedral Angles for Biphenyl Derivatives This table presents data for related compounds to illustrate the effect of substitution on the central dihedral angle.

| Compound | Dihedral Angle (°) | Method |

|---|---|---|

| Biphenyl | ~44° | Calculation |

| 2-Fluorobiphenyl | ~49° (anti) | Calculation nih.gov |

| 4-Chloro-2′,3′-dimethoxybiphenyl | 40.05° | Solid-State (X-ray) researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations build upon static quantum calculations to explore the dynamic behavior of molecules over time, providing insights into their flexibility and interactions with other molecules, such as biological receptors.

RMSD measures the average deviation of atomic positions in the molecule over time compared to a reference structure. A stable RMSD value over the course of a simulation indicates that the molecule has reached equilibrium. nih.govresearchgate.net

RMSF measures the fluctuation of each individual atom or residue around its average position. ajchem-a.com High RMSF values indicate regions of high flexibility, which is often functionally important for ligand binding. acs.org

For this compound, MD simulations would likely show significant flexibility related to the rotation of the biphenyl rings and the methoxy group. The terminal alkoxy chains in other biphenyl-containing liquid crystals have been shown to significantly impact molecular flexibility and physical properties. mdpi.com

MD simulations are a powerful tool for understanding how a ligand like this compound or its derivatives might interact with a biological target. When a ligand is docked into the active site of a protein, an MD simulation can be run on the complex to assess its stability and the nature of the interactions over time.

Studies on O-arylcarbamate inhibitors of Fatty Acid Amide Hydrolase (FAAH), a class that includes derivatives of this compound, have used MD simulations to show that the O-biphenyl scaffold can be stably accommodated within a lipophilic region of the enzyme's binding site. nih.govmdpi.com These simulations reveal how the inhibitor's shape mimics that of the natural substrate, anandamide. The simulations can also highlight key interactions, such as hydrogen bonds, that contribute to the stability of the ligand-receptor complex. mdpi.com

Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Docking studies have been performed on derivatives of this compound against several important biological targets.

One key target is Fatty Acid Amide Hydrolase (FAAH) , an enzyme involved in the regulation of the endocannabinoid system. Derivatives of this compound, specifically cyclohexylcarbamic acid biphenyl-3-yl esters, have been investigated as FAAH inhibitors. mdpi.com Docking studies showed that the biphenyl scaffold of these inhibitors fits into a lipophilic region of the FAAH substrate-binding site. These computational models suggested that substituents on the distal phenyl ring could form specific hydrogen bonds within a channel of the enzyme, guiding the rational design of more potent inhibitors. nih.govmdpi.com

Another target identified for a derivative is Schistosoma mansoni dihydroorotate (B8406146) dehydrogenase (SmDHODH) , a crucial enzyme for the parasite that causes schistosomiasis. wur.nl A high-throughput screening and docking study identified several compounds with strong binding affinity for SmDHODH. Among them was a derivative of this compound, which showed a very high predicted binding affinity. wur.nlbohrium.com

Table 3: Docking Results for a this compound Derivative against SmDHODH

| Compound | Target Protein | Estimated Free Energy of Binding (kcal/mol) | Estimated Inhibition Constant (Ki) (nM) | Interacting Residues |

|---|

These docking studies underscore the potential of the this compound scaffold as a basis for developing inhibitors for diverse therapeutic targets. The computational prediction of binding modes and affinities provides a valuable framework for optimizing lead compounds in drug discovery programs. wur.nl

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models have been successfully developed for various classes of biphenyl derivatives to predict their biological activities. These models are built using a "training set" of compounds with known activities and then validated using an external "test set". For example, 3D-QSAR models for biphenyl derivatives as aromatase inhibitors have yielded statistically significant results with high correlation coefficients (R²) for the training set and good predictive power (Q²) for the test set. nih.gov Similarly, QSAR models have been developed for imidazole-substituted biphenyls as CYP17 inhibitors and for biphenyl carboxamides with analgesic activity. tandfonline.commedcraveonline.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.gov

Here is an example of a data table summarizing QSAR model statistics for various biphenyl derivatives:

| Model Type | Target | R² (Training Set) | Q² (Test Set) | Reference |

| 3D-QSAR | Aromatase Inhibitors | 0.977 | 0.946 | nih.gov |

| 3D-QSAR (MFA) | CYP17 Inhibitors | - | 0.876 (pred r²) | tandfonline.com |

| 2D-QSAR | PTPase-1B Inhibitors | 0.86 (r) | - | nih.gov |

| 2D-QSAR | Analgesic Activity | 0.800 | 0.7217 (pred R²) | medcraveonline.com |

| 2D-QSAR | Angiotensin II (AT1) Antagonist | 0.8940 | 0.8177 (pred_r²) | nih.govresearchgate.net |

QSAR studies on biphenyl derivatives have revealed correlations between specific physicochemical properties and their biological effects. For instance, in the case of FAAH inhibitors, a negative correlation was found between lipophilicity and inhibitory potency, suggesting that less lipophilic compounds are more active. scispace.com Furthermore, it was suggested that smaller substituents might engage in polar interactions within the enzyme's binding pocket. scispace.com

For angiotensin II AT1 receptor antagonists, QSAR studies indicated that substitutions with more electronegative groups and lower bulkiness are favorable for antihypertensive activity. nih.govresearchgate.net In the context of aromatase inhibitors, the presence of hydrogen bond acceptors and aromatic rings are identified as key pharmacophoric features for activity. nih.gov These correlations provide a rational basis for modifying the structure of this compound to enhance its desired biological response.

Mechanistic Computational Studies for Reaction Pathways

Computational chemistry is also utilized to investigate the mechanisms of chemical reactions, providing insights into the formation of biphenyl compounds. While specific studies on the reaction pathways for the synthesis of this compound are not detailed in the provided results, general principles from related reactions can be inferred.

For instance, the synthesis of biphenyls often involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Computational studies on these types of reactions can elucidate the catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. acs.org These studies can help in optimizing reaction conditions and understanding the role of ligands and other additives. unipr.itscholaris.ca For example, theoretical studies have been conducted on the mechanism of Ni/PPh₃-catalyzed homocoupling of aryl chlorides, which is a related process. acs.org

Topological Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing and polymorphism. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions.

For a related compound, 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde, Hirshfeld surface analysis revealed the presence of various intermolecular contacts, including C-H...O, C-H...F, and π-π stacking interactions. scirp.orgresearchgate.net These interactions play a significant role in stabilizing the crystal structure. scirp.orgresearchgate.net Similar analyses on derivatives have shown that interactions like O-H···S, C-H···N, and lp···π can also be important. researchgate.netias.ac.inbgu.ac.il The strength of these intermolecular forces influences the physical properties of the solid material. acs.org

Biological Activity and Mechanistic Elucidation Studies Pre Clinical/in Vitro/in Silico

Antimicrobial Activity Investigations

Direct studies on the antimicrobial properties of 4-Fluoro-3'-methoxybiphenyl are not available in the current body of scientific literature. However, research on structurally related biphenyl (B1667301) derivatives provides some insight into the potential for antimicrobial activity within this chemical class. A study investigating a series of biphenyl and dibenzofuran (B1670420) derivatives for their antibacterial activity against antibiotic-resistant bacteria identified some activity in a structurally similar compound. nih.gov Specifically, 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol, which shares the fluoro-biphenyl core, demonstrated inhibitory activity against the Gram-negative bacterium Acinetobacter baumannii (carbapenem-resistant strain) that was comparable to the antibiotic ciprofloxacin. nih.gov The study suggested that for biphenyl compounds, the presence of a strong electron-withdrawing group, such as fluorine, on one of the phenyl rings was beneficial for antibacterial activity. nih.gov

It is important to note that this data is for a related compound and not this compound. The substitution pattern, particularly the presence of hydroxyl groups in the active compound versus a methoxy (B1213986) group in the subject compound, would significantly influence biological activity.

Anticancer Activity Studies

There are no published preclinical, in vitro, or in silico studies that have specifically investigated the anticancer activity of this compound. Therefore, no data on its effects on cancer cell lines or tumor models can be provided.

Receptor Interaction Studies (e.g., Estrogen Receptors)

The interaction of biphenyl compounds with various receptors, particularly nuclear receptors like the estrogen receptor (ER), is a subject of significant research due to their potential endocrine-disrupting activities. While direct binding affinity data for this compound with estrogen receptors is not currently available, a large-scale study has determined the ER affinity for a wide array of structurally diverse chemicals nih.gov. The binding affinity of a given compound to the estrogen receptor is highly dependent on its three-dimensional structure and the presence of specific pharmacophoric features that facilitate interaction with the receptor's ligand-binding domain nih.gov.

Studies on other perfluorinated compounds have shown that they can activate the estrogen receptor and induce ER-mediated transcriptions nih.gov. The binding abilities of these compounds can differ between species, for example, showing stronger binding to human ERα than to rat ERα nih.gov.

The following table illustrates the type of data generated from estrogen receptor binding assays for analogous compounds.

| Compound | Receptor Subtype | Binding Affinity (IC50) |

| Analogous Compound C | Estrogen Receptor α (ERα) | 5 µM |

| Analogous Compound D | Estrogen Receptor α (ERα) | 12 µM |

| Analogous Compound C | Estrogen Receptor β (ERβ) | 8 µM |

| Analogous Compound D | Estrogen Receptor β (ERβ) | 15 µM |

This table is for illustrative purposes and does not represent actual data for this compound.

Pharmacophore Modeling and Hit Identification

Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For biphenyl derivatives, pharmacophore models have been developed to identify potent inhibitors of enzymes such as aromatase, which is a target in breast cancer therapy ingentaconnect.comresearchgate.net. These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings ingentaconnect.comresearchgate.net.

A typical pharmacophore model for a biphenyl derivative might consist of two aromatic rings and two hydrogen bond acceptors, which are crucial for interaction with the target protein ingentaconnect.comresearchgate.net. Such models are then used to screen virtual libraries of compounds to identify potential "hits" that possess the desired pharmacophoric features and are predicted to have biological activity. While no specific pharmacophore models have been published for this compound, its structure could be evaluated against existing models for various targets to predict its potential biological activities.

Comparative Studies with Analogous Biphenyl Compounds

Comparative studies of analogous biphenyl compounds are crucial for understanding structure-activity relationships (SAR). Such studies involve systematically modifying the structure of a parent compound and evaluating the effect of these modifications on its biological activity. For fluorinated compounds, comparative toxicological studies have been conducted to assess the relative potency of different alternatives researchgate.net.

For instance, the position and nature of the halogen and methoxy groups on the biphenyl scaffold can significantly influence a compound's cytotoxicity and receptor binding affinity. A hypothetical comparative study might evaluate the cytotoxicity of this compound against its non-fluorinated or non-methoxylated analogs.

The table below provides an example of how data from a comparative study of analogous biphenyl compounds might be presented.

| Compound | Cytotoxicity (IC50 in µM) | Estrogen Receptor Binding (RBA) |

| Biphenyl | > 200 | < 0.001 |

| 4-Fluorobiphenyl | 150 | 0.01 |

| 3'-Methoxybiphenyl | 180 | 0.005 |

| This compound | Data not available | Data not available |

This table is for illustrative purposes and includes hypothetical data for analogous compounds to demonstrate the format of a comparative study.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Routes

While 4-Fluoro-3'-methoxybiphenyl itself is not chiral, the development of asymmetric synthetic methods is crucial for producing its chiral derivatives, particularly atropisomers, which arise from restricted rotation around the biphenyl (B1667301) single bond when bulky ortho-substituents are present. youtube.com The field of asymmetric catalysis offers a sophisticated toolbox for achieving high enantioselectivity in the synthesis of such axially chiral compounds. nih.gov

Future research will likely focus on creating new chiral ligands and catalysts for cross-coupling reactions, the primary method for biphenyl synthesis. chemrxiv.org Advances in this area include the development of novel chiral phosphine (B1218219) ligands and chiral phosphoric acids that can induce high enantioselectivity in reactions like the Suzuki-Miyaura coupling. chemrxiv.orgnih.gov Researchers are exploring metal-mediated enantioselective coupling and organocatalysis as powerful strategies for synthesizing chiral biaryls. nih.gov The goal is to develop robust and scalable protocols that provide access to enantiomerically pure biphenyl derivatives for applications in pharmacology and materials science, where specific stereoisomers often exhibit distinct biological activities or physical properties. nih.govnih.gov

Exploration of New Biological Targets and Mechanisms

The unique combination of a fluorine atom and a methoxy (B1213986) group on the biphenyl scaffold suggests that this compound and its derivatives are promising candidates for drug discovery. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. consensus.appnih.gov The presence of fluorine can significantly alter the electronic properties and conformation of a molecule, influencing its interaction with biological targets. nih.gov

Future research will involve screening this compound and related analogs against a wide array of biological targets. Biphenyl structures are known to exhibit a range of pharmacological activities, including antimicrobial, immunosuppressive, antioxidant, and cytotoxic effects. researchgate.netresearchgate.netresearchgate.net Emerging research avenues may target novel proteins or pathways implicated in diseases ranging from cancer to infectious diseases and inflammatory disorders. researchgate.net Understanding the mechanism of action will be paramount, exploring how these compounds interact with enzyme active sites or receptor binding pockets to elicit a therapeutic response. There is a clear trend toward the wider use of diverse fluorinated chemotypes in drug discovery, moving beyond simple aromatic substitutions to more complex fluorinated groups. nih.govresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

In materials science, ML models can predict the physical and chemical properties of new materials, guiding the design of substituted biphenyls for specific applications. ufl.edumdpi.com For instance, ML can explore the vast chemical space to identify derivatives with optimal properties for liquid crystals or organic light-emitting diodes (OLEDs). nih.govarxiv.org This data-centric approach, often termed Materials Informatics, amalgamates machine learning with physical chemistry principles to understand complex structure-property relationships and accelerate the discovery of advanced materials. aip.orgufl.edu

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and improving yields. Modern analytical techniques are enabling unprecedented insight into the transient species and intermediates that are formed during chemical reactions.

Future work in this area will involve the use of advanced spectroscopic methods, such as in situ UV-vis spectroscopy and dynamic Nuclear Magnetic Resonance (NMR), to monitor reactions in real-time. researchgate.netacs.org These experimental techniques, when coupled with computational methods like Density Functional Theory (DFT) calculations, can elucidate complex reaction pathways. acs.org For example, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Ullmann couplings, which are commonly used to synthesize biphenyls, researchers can study the oxidative addition, transmetalation, and reductive elimination steps in detail. nih.gov Characterizing these fleeting intermediates helps in designing more efficient catalysts and preventing the formation of unwanted byproducts, leading to cleaner and more effective synthetic processes.

Multi-functional Material Design Incorporating Substituted Biphenyls

Substituted biphenyls are a cornerstone of modern materials science, particularly in the fields of liquid crystals (LCs) and organic electronics. nih.gov The rigid, elongated structure of the biphenyl core is ideal for creating materials with anisotropic properties. The specific substituents, such as the fluoro and methoxy groups in this compound, play a critical role in tuning the material's characteristics.

Future research will focus on designing multi-functional materials that leverage these properties. Fluorinated biphenyl derivatives are essential components in advanced liquid crystal displays (LCDs), where they contribute to desirable features like high thermal stability, low viscosity, and optimal dielectric anisotropy. nbinno.com There is ongoing research into new biphenyl-based liquid crystals with high birefringence for applications in optical phase modulators and other photonic devices. researchgate.netmdpi.com Furthermore, biphenyl derivatives are used as building blocks for fluorescent layers in OLEDs and as structural units in flexible Metal-Organic Frameworks (MOFs), which have applications in areas like gas storage and separation. rsc.orgrsc.org The goal is to design novel molecules based on the this compound structure to create next-generation materials with enhanced performance and new functionalities.

Sustainable Synthesis and Green Chemistry Innovations for Biphenyl Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methods in the pharmaceutical and chemical industries. samipubco.com The focus is on creating processes that are more environmentally benign, reduce waste, and are more energy-efficient. nih.gov

For the synthesis of this compound and its derivatives, future research will emphasize the development of greener protocols for cross-coupling reactions. This includes the design of highly active and recyclable catalysts, such as palladium nanoparticles supported on novel materials, that can function under mild conditions. researchgate.netmdpi.com A significant area of innovation is the use of greener solvents, particularly water, or even the development of solvent-free reaction conditions. researchgate.netflinders.edu.aumdpi.com Techniques such as microwave-assisted synthesis can also contribute to sustainability by reducing reaction times and energy consumption. mdpi.com The overarching aim is to develop sustainable and cost-effective manufacturing processes that minimize the environmental footprint associated with the production of these valuable chemical compounds. samipubco.comresearchgate.net

Q & A

Basic Research Question

- Acidic hydrolysis : Methoxy groups demethylate to phenolic derivatives above 100°C (e.g., HBr/AcOH).

- Base stability : Resistant to NaOH (≤1M) at room temperature.

Monitor degradation via LC-MS: m/z 202 → 188 (loss of -CH3) .

What role does this compound play in medicinal chemistry research?

Advanced Research Question

As a pharmacophore intermediate :

- Anticancer agents : Functionalize with quinoline or benzofuran moieties for topoisomerase inhibition.

- CNS drugs : Fluorine enhances blood-brain barrier penetration.

Biological assays (e.g., MTT for cytotoxicity) require IC50 values <10 μM for lead optimization .

How can researchers address discrepancies in reported bioactivity data for this compound derivatives?

Advanced Research Question

Contradictions in IC50 or binding affinities often stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products